molecular formula C5H11NO B182468 [2-(Aminomethyl)cyclopropyl]methanol CAS No. 16177-56-3

[2-(Aminomethyl)cyclopropyl]methanol

Cat. No. B182468
CAS RN: 16177-56-3
M. Wt: 101.15 g/mol
InChI Key: CVFJLNNLCHRICT-UHFFFAOYSA-N
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Description

“[2-(Aminomethyl)cyclopropyl]methanol” is a chemical compound with the molecular formula C5H11NO . It has a molecular weight of 101.15 g/mol .


Molecular Structure Analysis

The molecular structure of [2-(Aminomethyl)cyclopropyl]methanol consists of a cyclopropyl group (a three-membered carbon ring) attached to a methanol group via an aminomethyl group .

Scientific Research Applications

  • Synthesis of Enantiomerically Pure Amino Acids : Altamore et al. (2013) describe the synthesis of enantiomerically pure 2S-amino-3-(2′-aminomethyl-cyclopropyl)propionic acid, which is a new form of methano-l-lysine. This synthesis is part of research exploring novel amino acids and derivatives (Altamore et al., 2013).

  • Direct N-Monomethylation Using Methanol : Li et al. (2012) discuss a method for N-monomethylation of primary amines using methanol. This method is significant for its low catalyst loading, broad substrate scope, and high selectivity, relevant to the field of organic synthesis (Li et al., 2012).

  • Synthesis of Novel Nucleosides : Rifé and Ortuño (1999) achieved the synthesis of new cyclopropyl carbocyclic nucleosides, highlighting a method that could be relevant in medicinal chemistry and drug development (Rifé & Ortuño, 1999).

  • Impact of Methanol on Lipid Dynamics : Nguyen et al. (2019) studied the influence of methanol on lipid dynamics, specifically on 1,2-dimyristoyl-sn-glycero-3-phosphocholine flip-flop and transfer. This research is relevant to understanding solvent effects in biological membranes (Nguyen et al., 2019).

  • Syntheses of N-Protected Methionine Stereoisomers : Burgess and Ke (1996) report the preparation of stereoisomers of N-protected forms of 2,3-methanomethionine, which are cyclopropyl derivatives of methionine. This synthesis contributes to the field of amino acid derivatives (Burgess & Ke, 1996).

  • Halohydrofuran Synthesis : Mothe et al. (2011) describe a method for synthesizing 3-halohydrofurans from cyclopropyl methanols, which is significant for the synthesis of organic compounds with potential applications in pharmaceuticals (Mothe et al., 2011).

  • Methanol in Organic Synthesis : Meng et al. (2020) discuss the electrochemical α-methoxymethylation and aminomethylation of propiophenones using methanol, highlighting its role as a green C1 source in organic synthesis (Meng et al., 2020).

  • Synthesis of NMDA Receptor Antagonists : Dappen et al. (1991) synthesized cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid, which were evaluated as competitive antagonists for the NMDA receptor. This research is relevant to neuroscience and pharmacology (Dappen et al., 1991).

properties

IUPAC Name

[2-(aminomethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFJLNNLCHRICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1CO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Aminomethyl)cyclopropyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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